Estradiol Cypionate

Vue d'ensemble

Description

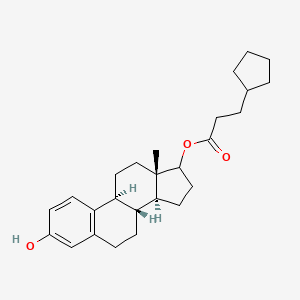

Le cypionate d'estradiol est un ester synthétique de l'estradiol, une hormone naturelle qui est la forme la plus puissante de tous les stéroïdes œstrogéniques mammifères. Il est principalement utilisé dans l'hormonothérapie pour les symptômes de la ménopause, les faibles niveaux d'œstrogènes chez les femmes, l'hormonothérapie pour les femmes transgenres et la contraception hormonale pour les femmes . Le cypionate d'estradiol est administré par injection intramusculaire ou sous-cutanée et est connu pour ses effets de longue durée en raison de sa libération lente du site d'injection .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le cypionate d'estradiol est synthétisé par estérification de l'estradiol avec l'acide cyclopentylpropionique. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter le processus d'estérification. La réaction générale peut être représentée comme suit :

Estradiol+Acide cyclopentylpropionique→Cypionate d'estradiol+Eau

Les conditions de réaction comprennent souvent le chauffage des réactifs sous reflux pour pousser la réaction jusqu'à son terme. Le produit est ensuite purifié par recristallisation ou par d'autres techniques de purification appropriées .

Méthodes de production industrielle

Dans les milieux industriels, la production de cypionate d'estradiol implique des processus d'estérification à grande échelle. Les réactifs sont mélangés dans des rapports stoechiométriques précis et la réaction est effectuée dans de grands réacteurs. Le produit est ensuite soumis à diverses étapes de purification, notamment la filtration, la cristallisation et le séchage, afin d'obtenir le composé final de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le cypionate d'estradiol subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester du cypionate d'estradiol peut être hydrolysée pour produire de l'estradiol et de l'acide cyclopentylpropionique.

Réactifs et conditions courants

Hydrolyse : L'eau et les estérases (enzymes) sont les principaux réactifs impliqués dans l'hydrolyse du cypionate d'estradiol.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire peuvent faciliter l'oxydation du cypionate d'estradiol.

Principaux produits formés

Hydrolyse : Estradiol et acide cyclopentylpropionique.

Oxydation : Divers métabolites oxydés de l'estradiol.

Réduction : Formes réduites du cypionate d'estradiol, bien que celles-ci soient moins fréquentes.

Applications de la recherche scientifique

Le cypionate d'estradiol a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la formulation de divers médicaments d'hormonothérapie.

Mécanisme d'action

Le cypionate d'estradiol agit comme un promédicament de l'estradiol. Une fois administré, il est lentement hydrolysé pour libérer de l'estradiol, qui se lie ensuite aux récepteurs des œstrogènes (ERα et ERβ) situés dans divers tissus, tels que les seins, l'utérus, les ovaires, la peau, la prostate, les os, les graisses et le cerveau . La liaison de l'estradiol à ces récepteurs active la transcription de gènes spécifiques, ce qui conduit aux effets physiologiques associés aux œstrogènes, tels que la régulation du cycle menstruel, le maintien de la densité osseuse et la modulation de l'humeur et des fonctions cognitives .

Applications De Recherche Scientifique

Estradiol cypionate has a wide range of scientific research applications, including:

Mécanisme D'action

Estradiol cypionate acts as a prodrug of estradiol. Once administered, it is slowly hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of specific genes, leading to the physiological effects associated with estrogen, such as the regulation of the menstrual cycle, maintenance of bone density, and modulation of mood and cognitive functions .

Comparaison Avec Des Composés Similaires

Le cypionate d'estradiol est souvent comparé à d'autres esters d'œstrogènes tels que le valérate d'estradiol et le benzoate d'estradiol. Voici quelques points de comparaison clés :

Valérate d'estradiol : Comme le cypionate d'estradiol, le valérate d'estradiol est un ester d'estradiol utilisé dans l'hormonothérapie.

Benzoate d'estradiol : Ce composé est un autre ester d'estradiol avec une demi-vie plus courte et une mise en œuvre plus rapide que le cypionate d'estradiol.

Composés similaires

- Valérate d'estradiol

- Benzoate d'estradiol

- Estrone

- Estriol

- Déhydroépiandrostérone (DHEA)

- Prégnénolone

- Progestérone

- Cypionate de testostérone

- Propionate de testostérone

La caractéristique unique du cypionate d'estradiol est son effet de longue durée en raison de sa libération lente du site d'injection, ce qui en fait un choix privilégié pour l'hormonothérapie à long terme .

Propriétés

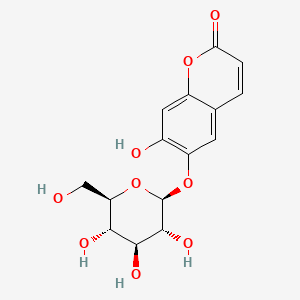

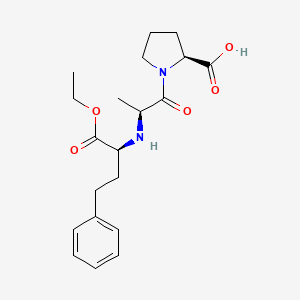

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACKFBJUYNSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859326 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-06-4 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

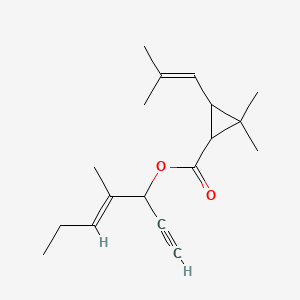

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

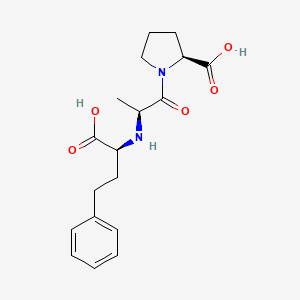

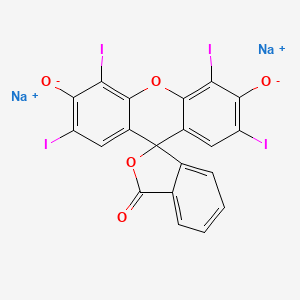

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)